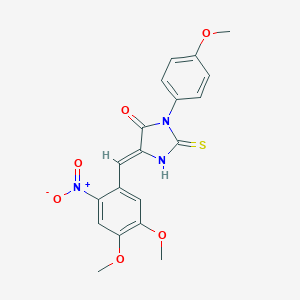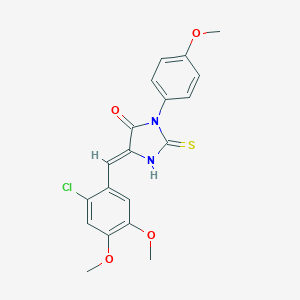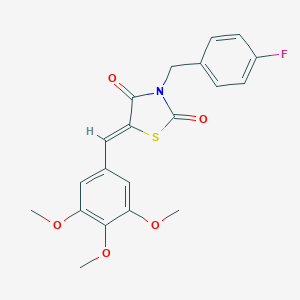![molecular formula C18H14N2O3S B307065 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B307065.png)
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is a chemical compound that has gained significant interest in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been found to have potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic activity through the induction of apoptosis in cancer cells. It has also been proposed that this compound may inhibit the activity of enzymes involved in different metabolic pathways, leading to the accumulation of toxic metabolites and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of this compound have not been fully evaluated.
実験室実験の利点と制限
The advantages of using 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate in lab experiments include its potential as an anticancer agent and inhibitor of enzymes involved in different metabolic pathways. However, the limitations of using this compound in lab experiments include its toxicity and lack of pharmacokinetic data.
将来の方向性
For the study of this compound include the evaluation of its toxicity and pharmacokinetics in animal models, investigation of its mechanism of action, development of analogs with improved pharmacological properties, evaluation of its potential as a drug candidate for the treatment of various diseases, and investigation of its potential as a diagnostic tool for cancer.
合成法
The synthesis of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been reported using different methods. One of the most common methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-[(Z)-(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenol in the presence of a base to yield 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate.
科学的研究の応用
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been found to have potential applications in different fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. In biochemistry, this compound has been studied for its potential as an inhibitor of enzymes involved in different metabolic pathways. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
特性
製品名 |
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate |
|---|---|
分子式 |
C18H14N2O3S |
分子量 |
338.4 g/mol |
IUPAC名 |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-11-5-7-13(8-6-11)17(22)23-14-4-2-3-12(9-14)10-15-16(21)20-18(19)24-15/h2-10H,1H3,(H2,19,20,21)/b15-10- |
InChIキー |
OCVNKCDSEOIPJC-GDNBJRDFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)


![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)




